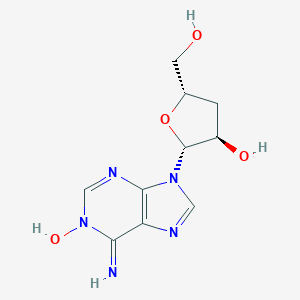

3'-Deoxyadenosine 1-oxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Adenosine, 3’-deoxy-, 1-oxide, also known as cordycepin, is a derivative of the nucleoside adenosine. It differs from adenosine by the replacement of the hydroxy group in the 3’ position with a hydrogen atom. This compound was initially extracted from the fungus Cordyceps militaris but can now be produced synthetically .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of adenosine, 3’-deoxy-, 1-oxide typically involves the use of adenosine as the starting material. One common method involves the treatment of adenosine with acetic acid and acetic anhydride at elevated temperatures to obtain the nucleoside derivative . Another method involves the photochemical preparation from adenosine 1-oxide, which is more sensitive to ultraviolet light than adenosine .

Industrial Production Methods

Industrial production of adenosine, 3’-deoxy-, 1-oxide can be achieved through fermentation processes using Cordyceps militaris or through chemical synthesis. The chemical synthesis route is often preferred due to its scalability and cost-effectiveness .

Analyse Des Réactions Chimiques

Metabolic Reduction to 3'-Deoxyadenosine (3'-dA)

The primary metabolic pathway involves enzymatic reduction of 3'-dANO to 3'-deoxyadenosine (3'-dA), mediated by 3'-dANO reductase (Figure 1) . This reaction is rate-limiting and critical for subsequent activation:

Reaction :

3′ dANO3 dANO reductase3′ dA+H2O

-

Kinetics : In Ehrlich ascites tumor cells, the reduction rate determines intracellular 3'-dA levels, which are further processed into active metabolites .

-

Cellular Impact : The resulting 3'-dA undergoes phosphorylation or deamination, depending on adenosine kinase (AK) and adenosine deaminase (ADA) activities .

Phosphorylation to 3'-Deoxyadenosine Triphosphate (3'-dATP)

3'-dA is phosphorylated sequentially by adenosine kinase (AK) and nucleoside diphosphate kinases (NDPK) to form 3'-dATP, the pharmacologically active metabolite :

Reaction Sequence :

3′ dAAK3′ dAMPAMPK NDPK3′ dADPNDPK3′ dATP

-

Key Data :

Deamination to 3'-Deoxyinosine (3'-dI)

Competing with phosphorylation, 3'-dA is deaminated by adenosine deaminase (ADA) to 3'-deoxyinosine (3'-dI), an inactive metabolite :

Reaction :

3′ dA+H2OADA3′ dI+NH3

-

Enzyme Kinetics :

-

Therapeutic Implications : Co-administration with ADA inhibitors (e.g., erythro-9-(2-hydroxy-3-nonyl)adenine) enhances 3'-dATP accumulation .

Oxidative Degradation Pathways

The N1-oxide group renders 3'-dANO susceptible to oxidative reactions:

-

Hydroxyl Radical Attack : Under oxidative stress, 3'-dANO reacts with - OH radicals, leading to glycosidic bond cleavage and base oxidation .

-

Stability in Solution : Aqueous solutions of 3'-dANO degrade at neutral pH, forming adenine-N1-oxide and ribose derivatives .

Synthetic and Preparative Reactions

3'-dANO is synthesized via oxidation of 3'-deoxyadenosine using m-chloroperbenzoic acid (mCPBA) or enzymatic methods :

Synthetic Route :

3′ dA+mCPBA→3′ dANO+byproducts

-

Yield : ~85% under optimized conditions.

-

Applications : Used to study oxidative DNA damage mechanisms and nucleoside analog prodrug design .

Interaction with DNA Repair Enzymes

3'-dANO inhibits poly(ADP-ribose) polymerase (PARP) and DNA ligase III by mimicking DNA strand breaks, disrupting base excision repair :

Mechanism :

-

The N1-oxide group mimics a 5'-phosphate group, binding to enzyme active sites.

Excretion and Detoxification

In vivo, 3'-dANO is excreted via renal clearance as both unchanged drug (30–40%) and 3'-dI (60–70%) :

Pharmacokinetic Profile :

Applications De Recherche Scientifique

Anticancer Properties

Mechanism of Action

3'-Deoxyadenosine 1-oxide exhibits potent anticancer properties through several mechanisms:

- Inhibition of Cell Proliferation : It has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, cordycepin promotes G2/M phase arrest in cervical cancer cells via the CHK1/cyclin B1-cdc2 complex pathway .

- EGFR Inhibition : Cordycepin interacts with the epidermal growth factor receptor (EGFR), preventing ATP binding and subsequent phosphorylation, which is crucial for tumor growth and survival .

- Regulation of Signaling Pathways : The compound modulates multiple signaling pathways associated with tumor growth, including the AKT and MAPK pathways, leading to reduced metastasis and invasion .

Case Studies

- A study demonstrated that cordycepin effectively inhibited migration and invasion in glioblastoma cells by targeting the integrin β1 receptor pathway .

- Clinical trials have explored its use in combination with adenosine deaminase (ADA) inhibitors to enhance its efficacy against refractory leukemias .

Drug Delivery Systems

Nanocarrier Development

Recent research has focused on enhancing the delivery of this compound using nanocarriers:

- Zinc-based Metal-Organic Frameworks (MOFs) : A study synthesized a zinc-based zeolitic imidazolate framework (Zn-ZIF) to improve the adsorption and delivery efficiency of cordycepin. The MOF exhibited a maximum adsorption capacity of approximately 190 mg/g under optimal conditions, demonstrating its potential as a drug delivery system .

| Material | Adsorption Capacity (mg/g) | Solvent Used |

|---|---|---|

| Zn-ZIF | 190 | Dimethyl Sulfoxide |

This approach addresses challenges related to the rapid metabolism of cordycepin and enhances its therapeutic efficacy by ensuring sustained release at target sites.

Anti-inflammatory Effects

Cordycepin also exhibits anti-inflammatory properties that have been investigated for therapeutic applications:

- It has been shown to inhibit pro-inflammatory cytokines and enzymes, providing a potential treatment avenue for inflammatory diseases . This action is particularly relevant in conditions such as arthritis and chronic inflammatory disorders.

Challenges in Clinical Development

Despite its promising applications, several challenges hinder the clinical development of this compound:

Mécanisme D'action

Adenosine, 3’-deoxy-, 1-oxide exerts its effects by acting as an adenosine analog. It can participate in biochemical reactions where enzymes cannot discriminate between it and adenosine. This can lead to the premature termination of mRNA synthesis and other cellular processes . It has also been found to enhance AMPA receptor signaling, contributing to its antidepressant effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Adenosine: The parent compound from which adenosine, 3’-deoxy-, 1-oxide is derived.

2’-Deoxyadenosine: Another nucleoside analog with similar properties.

3’-Deoxyadenosine: A closely related compound with similar biological activities.

Uniqueness

Adenosine, 3’-deoxy-, 1-oxide is unique due to its ability to act as a potent molecular circadian clock resetter and its cytotoxicity against various cancer cell lines. Its ability to inhibit SARS-CoV-2 replication also sets it apart from other nucleoside analogs .

Propriétés

Numéro CAS |

10385-57-6 |

|---|---|

Formule moléculaire |

C10H13N5O4 |

Poids moléculaire |

267.24 g/mol |

Nom IUPAC |

(2R,3R,5S)-2-(1-hydroxy-6-iminopurin-9-yl)-5-(hydroxymethyl)oxolan-3-ol |

InChI |

InChI=1S/C10H13N5O4/c11-8-7-9(13-4-15(8)18)14(3-12-7)10-6(17)1-5(2-16)19-10/h3-6,10-11,16-18H,1-2H2/t5-,6+,10+/m0/s1 |

Clé InChI |

DIRJXXLRJXTDMP-BAJZRUMYSA-N |

SMILES |

C1C(OC(C1O)N2C=NC3=C2N=CN(C3=N)O)CO |

SMILES isomérique |

C1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C2N=CN(C3=N)O)CO |

SMILES canonique |

C1C(OC(C1O)N2C=NC3=C2N=CN(C3=N)O)CO |

Synonymes |

3'-deoxyadenosine N(1)-oxide cordycepin N(1)-oxide |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.